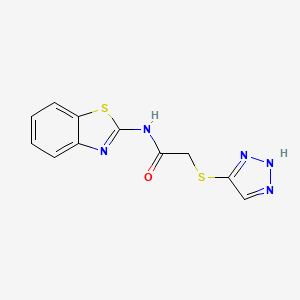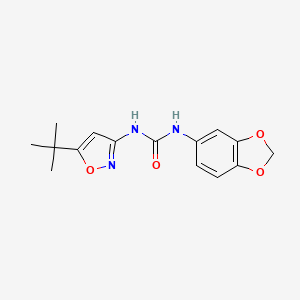![molecular formula C17H16N2O3 B5361844 N-[(3-anilino-2-butenoyl)oxy]benzamide](/img/structure/B5361844.png)
N-[(3-anilino-2-butenoyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-anilino-2-butenoyl)oxy]benzamide, commonly known as AN-152, is a synthetic compound that has garnered significant attention in the field of cancer research. AN-152 belongs to the class of drugs known as proteasome inhibitors, which are known to inhibit the activity of proteasomes, which are responsible for degrading proteins in cells. AN-152 has shown promising results in preclinical studies, and its potential as a therapeutic agent for cancer treatment is currently being explored.
作用機序
AN-152 exerts its anti-tumor activity by inhibiting the activity of proteasomes, which are responsible for degrading proteins in cells. By inhibiting proteasome activity, AN-152 causes the accumulation of proteins in cells, leading to cell death. AN-152 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
AN-152 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, AN-152 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. AN-152 has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.
実験室実験の利点と制限
AN-152 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. AN-152 has also been shown to be effective against a variety of cancer cell lines, making it a versatile tool for cancer research.
However, there are also limitations to the use of AN-152 in lab experiments. AN-152 has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, AN-152 has poor solubility in water, which can make it difficult to work with in certain experimental systems.
将来の方向性
There are several future directions for research on AN-152. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of AN-152. Another area of research is the investigation of the potential use of AN-152 in combination with other drugs for cancer treatment. Additionally, research is needed to better understand the mechanisms of action of AN-152 and to identify biomarkers that can be used to predict response to AN-152 treatment.
合成法
The synthesis of AN-152 involves the reaction of 3-anilino-2-butenoyl chloride with N-hydroxybenzamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain AN-152 in its pure form.
科学的研究の応用
AN-152 has been extensively studied for its potential as a therapeutic agent for cancer treatment. Preclinical studies have shown that AN-152 has potent anti-tumor activity against a variety of cancer cell lines, including breast, prostate, and ovarian cancer cells. AN-152 has also been shown to be effective in inhibiting the growth of tumors in animal models.
特性
IUPAC Name |
benzamido (E)-3-anilinobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-13(18-15-10-6-3-7-11-15)12-16(20)22-19-17(21)14-8-4-2-5-9-14/h2-12,18H,1H3,(H,19,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAQBCJYEAFZFW-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)ONC(=O)C1=CC=CC=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)ONC(=O)C1=CC=CC=C1)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5361762.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5361772.png)
![N-(3-hydroxypropyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361784.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5361785.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5361792.png)

![3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5361805.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5361811.png)

![1-(4-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5361820.png)
![5-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3-methylisoxazole](/img/structure/B5361828.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5361833.png)
![4-(1-{[6-(3-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5361834.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361856.png)